molecular formula C23H19N3O3S B11640333 (5Z)-2-(4-ethoxyphenyl)-5-[(2-methyl-2H-chromen-3-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-ethoxyphenyl)-5-[(2-methyl-2H-chromen-3-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11640333
M. Wt: 417.5 g/mol
InChI Key: ULUFJSYIACBDPD-MOSHPQCFSA-N
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Description

(5Z)-2-(4-ETHOXYPHENYL)-5-[(2-METHYL-2H-CHROMEN-3-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a chromenyl group, and a triazolothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-ETHOXYPHENYL)-5-[(2-METHYL-2H-CHROMEN-3-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with 2-methyl-2H-chromen-3-carbaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and scalability. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques. The preparation method is designed to be simple and suitable for large-scale production, ensuring good solubility and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-ETHOXYPHENYL)-5-[(2-METHYL-2H-CHROMEN-3-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and nucleophiles. The reactions are typically carried out under ambient conditions, with specific solvents and catalysts to enhance the reaction rate and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

(5Z)-2-(4-ETHOXYPHENYL)-5-[(2-METHYL-2H-CHROMEN-3-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5Z)-2-(4-ETHOXYPHENYL)-5-[(2-METHYL-2H-CHROMEN-3-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-2-(4-ETHOXYPHENYL)-5-[(2-METHYL-2H-CHROMEN-3-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE stands out due to its unique triazolothiazole core and the combination of ethoxyphenyl and chromenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H19N3O3S

Molecular Weight

417.5 g/mol

IUPAC Name

(5Z)-2-(4-ethoxyphenyl)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H19N3O3S/c1-3-28-18-10-8-15(9-11-18)21-24-23-26(25-21)22(27)20(30-23)13-17-12-16-6-4-5-7-19(16)29-14(17)2/h4-14H,3H2,1-2H3/b20-13-

InChI Key

ULUFJSYIACBDPD-MOSHPQCFSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC5=CC=CC=C5OC4C)/SC3=N2

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC5=CC=CC=C5OC4C)SC3=N2

Origin of Product

United States

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